molecular formula C11H12ClN3OS B15234865 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B15234865
M. Wt: 269.75 g/mol
InChI Key: SZABAUFVRPYEJB-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that contains a thieno[3,2-D]pyrimidine core This compound is of interest due to its potential biological activities, particularly in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chlorothiophene with a suitable aldehyde or ketone under acidic conditions to form the thieno[3,2-D]pyrimidine core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation. The compound may also interact with other cellular proteins, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the methoxy group, which may affect its biological activity.

    5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as epidermal growth factor receptor inhibitors.

Uniqueness

The presence of the methoxy group in 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structural feature may contribute to its effectiveness as a therapeutic agent.

Properties

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

4-chloro-8-methoxy-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H12ClN3OS/c1-16-5-2-3-7-6(4-5)8-9(17-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15)

InChI Key

SZABAUFVRPYEJB-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C(C1)C3=C(S2)C(=NC(=N3)N)Cl

Origin of Product

United States

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